{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol” has a CAS Number of 623565-62-8 and a molecular weight of 154.17 . It is stored at room temperature and has a purity of 95%. It is in the form of oil .
Molecular Structure Analysis
The InChI code for “{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol” is 1S/C7H10N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4,10H,1-3,5H2 .
Physical and Chemical Properties Analysis
The compound “{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol” is stored at room temperature and has a purity of 95%. It is in the form of oil .
科学的研究の応用
Synthesis and Structural Characteristics
The synthesis and structural exploration of pyrazolo[3,2-b][1,3]oxazin derivatives have been subjects of interest due to their unique chemical properties. One method for synthesizing related compounds involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of acyl-nitroso compounds. These reactions underscore the importance of oxazinium salts as electrophiles in organic synthesis, offering pathways to create chiral synthons and perform general reactions with these heterocyclic compounds (Sainsbury, 1991).
Potential Applications
Energetic Materials : The study of high-nitrogen azine energetic materials has shown that compounds like pyrazolo[3,2-b][1,3]oxazin derivatives can significantly enhance the performance of propellants and explosives. These materials can improve burning rates, reduce sensitivity, and enhance detonation performance, highlighting the broad application prospects of azine compounds in energetic materials (Yongjin & Shuhong, 2019).
Pharmacological Applications : Pyrazolo[3,2-b][1,3]oxazin derivatives and related scaffolds have been explored for their broad range of medicinal properties, including anticancer, CNS agents, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds have attracted attention for the development of drug-like candidates, indicating ample room for medicinal chemists to exploit these scaffolds further (Cherukupalli et al., 2017).
Kinase Inhibition : The pyrazolo[3,2-b]pyridine scaffold, closely related to the compound , has been widely utilized in the design of kinase inhibitors. This scaffold's versatility in interacting with kinases through multiple binding modes makes it a valuable tool in the development of therapeutics targeting a broad range of kinase-related diseases (Wenglowsky, 2013).
Neurodegenerative Diseases : Pyrazolines, a related class of compounds, have shown promise in treating neurodegenerative diseases by exhibiting neuroprotective properties. These findings suggest the potential of pyrazolo[3,2-b][1,3]oxazin derivatives in contributing to the management of conditions like Alzheimer’s and Parkinson’s diseases (Ahsan et al., 2022).
Safety and Hazards
The safety information for “{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-6-4-7-10(9-6)2-1-3-11-7;;/h4H,1-3,5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTHWNALPGOBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN)OC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。